tert-Butyl 4-acetyl-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 4-acetyl-1H-indole-1-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties .
Preparation Methods
The synthesis of tert-Butyl 4-acetyl-1H-indole-1-carboxylate typically starts from commercially available 4-bromo-1H-indole. The synthetic route involves several steps, including Vilsmeier formylation, reduction, and protection of functional groups . The key steps include:
Vilsmeier Formylation: Introduction of a formyl group at the 3-position of 4-bromo-1H-indole.
Reduction: Reduction of the aldehyde group to an alcohol.
Protection: Protection of the alcoholic hydroxy group using tert-butyl(dimethyl)silyl chloride.
Formylation: Introduction of a formyl group at the 4-position using n-BuLi and DMF.
Olefination: Introduction of the TBS-protected enyne side chain at the 4-position through Horner–Wadsworth–Emmons olefination.
Chemical Reactions Analysis
tert-Butyl 4-acetyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Protection/Deprotection: Functional groups can be protected or deprotected to facilitate further synthetic transformations.
Common reagents used in these reactions include methanesulfonic acid, NaBH4, tert-butyl(dimethyl)silyl chloride, n-BuLi, and DMF . Major products formed from these reactions include various protected and unprotected indole derivatives .
Scientific Research Applications
tert-Butyl 4-acetyl-1H-indole-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 4-acetyl-1H-indole-1-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
tert-Butyl 4-acetyl-1H-indole-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 4-formyl-1H-indole-1-carboxylate: Similar in structure but with a formyl group instead of an acetyl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an enyne side chain, making it a potential precursor to biologically active natural products.
tert-Butyl indoline-1-carboxylate: An N-substituted indoline derivative used in the preparation of aryl alkyl amines and allyl- and arylindolines.
The uniqueness of this compound lies in its specific acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
CAS No. |
88059-20-5 |
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Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
tert-butyl 4-acetylindole-1-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-10(17)11-6-5-7-13-12(11)8-9-16(13)14(18)19-15(2,3)4/h5-9H,1-4H3 |
InChI Key |
POKHQUQFEQBDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CN(C2=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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